molecular formula C25H25FN2O B13917847 Glucocorticoids receptor agonist 2

Glucocorticoids receptor agonist 2

Cat. No.: B13917847
M. Wt: 388.5 g/mol
InChI Key: PAUIGLFJCJDVFW-VJTSUQJLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Glucocorticoid Receptor Agonist 2

Historical Development of Nonsteroidal Glucocorticoid Receptor Agonists

The development of nonsteroidal glucocorticoid receptor agonists emerged from the need to address the limitations of traditional steroidal glucocorticoids, such as dexamethasone and prednisolone. While these steroids are potent anti-inflammatory agents, their long-term use is marred by side effects linked to transactivation-driven gene regulation, including glucose intolerance, osteoporosis, and immunosuppression. The conceptual breakthrough in this field came with the recognition that the glucocorticoid receptor (GR) mediates two distinct transcriptional mechanisms:

  • Transrepression : The suppression of pro-inflammatory genes via interaction with transcription factors like nuclear factor-kappa B (NF-κB).
  • Transactivation : The induction of gene expression through glucocorticoid response elements (GREs), associated with metabolic side effects.

This dichotomy spurred efforts to design "dissociated" agonists capable of selectively promoting transrepression. Early nonsteroidal candidates, such as those derived from pyrrolidinone amide scaffolds, demonstrated partial dissociation but lacked systemic efficacy. The arylpyrazole chemotype, exemplified by GRA-2, marked a turning point. Researchers identified that introducing electron-deficient aryl groups and optimizing substituent positioning could enhance GR binding affinity while reducing transactivation. For instance, compound 11aa from the arylpyrazole series exhibited 79% transrepression activity at 10 nM—comparable to dexamethasone—but elicited less than 50% transactivation in insulinoma cell lines.

Key milestones in the evolution of nonsteroidal agonists include:

  • 2009 : Identification of pyrrolidinone amide analogues as early dissociated agonists.
  • 2012 : Emergence of benzothiazole-based selective GR agonists (SEGRAs) with improved NF-κB repression.
  • 2021 : Development of arylpyrazole derivatives like GRA-2, achieving nanomolar GR binding affinity (IC50 = 6.6 nM) and preferential transrepression.

Despite these advances, systemic delivery and tissue-specific selectivity remain challenges, as highlighted by the limited clinical translation of SEGRAs.

Structural Classification Within the Arylpyrazole Chemotype

GRA-2 belongs to the 1-(4-substituted phenyl)pyrazole class, characterized by a central pyrazole ring linked to a fluorinated aryl group and a malonate-derived side chain. Its structural features are critical to its pharmacological profile:

Core Architecture
  • Pyrazole Ring : Serves as a rigid scaffold that optimally positions substituents for GR binding. Quantum mechanical studies suggest that the nitrogen atoms at positions 1 and 2 participate in hydrogen bonding with Gln570 and Asn564 residues in the GR ligand-binding domain (LBD).
  • 4-Substituted Phenyl Group : The para position is occupied by a trifluoromethyl (-CF3) or fluorine atom, which enhances hydrophobic interactions with Leu743 and Met646 in the GR-LBD.
  • Malonate Ester Side Chain : A Ala-Ala-Mal (alanine-alanine-malonate) moiety attached to the pyrazole’s 3-position improves solubility and modulates receptor conformational dynamics.
Comparative Structural Analysis

Table 1 summarizes key structural and pharmacological differences between GRA-2 and related arylpyrazole agonists:

Compound Substituent (R1) Substituent (R2) GR IC50 (nM) Transrepression (% vs Dexamethasone) Transactivation (% vs Dexamethasone)
GRA-2 -CF3 Ala-Ala-Mal 6.6 79 42
Compound 11aa -NO2 -COOCH3 8.2 82 38
AP13 -F -CH2COOCH3 12.4 68 29

Data derived from .

The stereochemistry of the malonate side chain further influences activity. For example, the si isomer of AP13 (a structural analogue) exhibits 70% greater transrepression than the re isomer due to favorable van der Waals interactions with Phe623 in the GR-LBD.

Molecular Interactions and Selectivity

GRA-2’s selectivity for GR over the progesterone receptor (PR) and mineralocorticoid receptor (MR) is attributed to its unique substituent pattern:

  • The -CF3 group at R1 reduces steric clashes with PR’s larger binding pocket.
  • The Ala-Ala-Mal side chain at R2 destabilizes interactions with MR’s Asn852, which typically coordinates steroidal C21-hydroxyl groups.

These features result in a 90-fold selectivity for GR over MR (EC50: 149 nM for MR vs. 0.2 nM for GRE reporter activation).

Properties

Molecular Formula

C25H25FN2O

Molecular Weight

388.5 g/mol

IUPAC Name

(R)-[(4aR,5S)-1-(4-fluorophenyl)-4a-methyl-5,6,7,8-tetrahydro-4H-benzo[f]indazol-5-yl]-phenylmethanol

InChI

InChI=1S/C25H25FN2O/c1-25-15-18-16-27-28(21-12-10-20(26)11-13-21)23(18)14-19(25)8-5-9-22(25)24(29)17-6-3-2-4-7-17/h2-4,6-7,10-14,16,22,24,29H,5,8-9,15H2,1H3/t22-,24+,25+/m1/s1

InChI Key

PAUIGLFJCJDVFW-VJTSUQJLSA-N

Isomeric SMILES

C[C@]12CC3=C(C=C1CCC[C@@H]2[C@H](C4=CC=CC=C4)O)N(N=C3)C5=CC=C(C=C5)F

Canonical SMILES

CC12CC3=C(C=C1CCCC2C(C4=CC=CC=C4)O)N(N=C3)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Dihydroxylation of Pregnane Derivative (Compound II to Compound III)

  • Objective: Introduce hydroxyl groups at the 16,17-positions of the pregnane skeleton.
  • Reagents: Oxidizing agents such as potassium permanganate, potassium dichromate, chromic acid, or peroxyacids. A preferred mixture includes potassium permanganate, formic acid, and sodium metabisulphite.
  • Conditions: Controlled oxidation to avoid over-oxidation or degradation.
  • Outcome: Formation of a dihydroxylated intermediate (compound III) essential for subsequent transformations.

Bromination (Compound III to Compound IV)

  • Objective: Brominate the dihydroxylated intermediate to activate the molecule for acetal formation.
  • Reagents: Brominating agents such as dibromantin or N-bromosuccinimide (NBS), with dibromantin preferred.
  • Solvents: Organic solvents like tetrahydrofuran (THF), acetone, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, methylene chloride, acetonitrile, ethyl acetate, or diethyl ether. THF is commonly preferred.
  • Conditions: Reaction typically performed at low temperature to control regioselectivity.
  • Outcome: Hydroxylated brominated compound (compound IV).

Debromination (Compound IV to Compound V)

  • Objective: Remove bromine selectively to yield a hydroxylated intermediate suitable for acetal formation.
  • Reagents: Catalysts such as chromous or chromium sulfate, chromous or chromium chloride (preferably chromium chloride hexahydrate), and a thiol compound.
  • Solvent: Aprotic solvents.
  • Outcome: Compound V, a debrominated hydroxylated intermediate.

Acetal Formation and Functional Group Modification (Compound V/VI to Compound I)

  • Objective: Formation of 16,17-acetals of pregnane derivatives, which are critical for glucocorticoid receptor agonist activity.
  • Reagents: Aldehydes such as N-butyraldehyde or cyclohexane carboxaldehyde, sodium metabisulphite complex, isobutyryl chloride, acetone, hydrofluoric acid, isopropenyl acetate, dibromantin, select fluor, perchloric acid, 3,3-dimethyl butyryl chloride, and triethylamine.
  • Preferred Reagents: Cyclohexane carboxaldehyde is often used for acetal formation in ciclesonide synthesis.
  • Conditions: Temperature control is critical, e.g., maintaining -5°C to -15°C during aldehyde addition and -0°C to -10°C until completion to achieve desired epimer ratios.
  • Outcome: Final glucocorticoid receptor agonist 2 (compound I) with specific substitutions (R1, R2, R3, R4, R5) depending on the target molecule.

Summary Table of Key Preparation Steps

Step No. Starting Material Reagents & Catalysts Solvent(s) Conditions Product Notes
1 Compound II (3TR) Potassium permanganate, formic acid, sodium metabisulphite Aqueous/organic mix Controlled oxidation Compound III (dihydroxylated) Avoid over-oxidation
2 Compound III Dibromantin or N-bromosuccinimide THF (preferred) or acetone, DMF, etc. Low temperature Compound IV (brominated) Regioselective bromination
3 Compound IV Chromium chloride hexahydrate, thiol compound Aprotic solvent Mild conditions Compound V (debrominated) Selective debromination
4 Compound V/VI N-butyraldehyde, cyclohexane carboxaldehyde, sodium metabisulphite, isobutyryl chloride, hydrofluoric acid, others Organic solvents -15°C to 0°C temperature control Compound I (final glucocorticoid) Acetal formation and functionalization

Research Findings and Industrial Considerations

  • The synthetic processes described avoid the use of toxic solvents such as aryl sulfonic acids, which are of regulatory concern due to residual toxicity in pharmaceutical products.
  • The methods are designed to be industrially scalable, with emphasis on safer reagents and solvents.
  • Epimer ratios and stereochemistry are tightly controlled by reaction temperature and reagent choice to ensure biological activity and receptor selectivity.
  • The patent literature (US10233210B2 and WO2016120891A1) provides detailed protocols for the preparation of various glucocorticoid steroids, including analogs of glucocorticoid receptor agonist 2, demonstrating the versatility of these synthetic routes.
  • The stepwise synthesis allows for structural modifications at R1, R2, R3, R4, and R5 positions, enabling the design of compounds with tailored pharmacological profiles.

Chemical Reactions Analysis

Types of Reactions

Glucocorticoids receptor agonist 2 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen or addition of hydrogen to reduce the oxidation state of the compound.

    Substitution: Replacement of one functional group with another, often to enhance binding affinity or reduce side effects.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound with enhanced or modified biological activity. For example, oxidation may introduce hydroxyl groups that increase the compound’s solubility and bioavailability.

Scientific Research Applications

Glucocorticoids are steroid hormones that bind to the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates gene expression and impacts various physiological processes, including metabolism, immune function, and cardiovascular function . Synthetic glucocorticoids, acting as GR agonists, are widely used to treat inflammatory and immune-related diseases . However, their long-term use is associated with metabolic complications, such as diabetes mellitus .

Glucocorticoids and Asthma Treatment

Glucocorticoids, often in combination with beta 2-adrenoreceptor agonists, are a primary treatment for asthma . Glucocorticoids' anti-inflammatory effects are mediated through activated GRs, which interact with DNA-binding proteins to modulate cytokine synthesis and other inflammatory mediators . Beta 2-agonists act as bronchodilators and can activate gene transcription via cAMP response element-binding protein (CREB) .

However, high doses of beta 2-agonists can reduce the ability of GR to bind to DNA, potentially leading to antiglucocorticoid activity and increased asthma morbidity . The combined use of glucocorticoid/β2 adrenergic receptor (β2AR) agonists may be effective for treating asthma and COPD because glucocorticoids can alter βarrestin1 and βarrestin2 ratios, which can improve the performance of β2AR agonists .

Glucocorticoid-Induced Diabetes Mellitus

The use of oral glucocorticoids has been linked to a percentage of new-onset diabetes mellitus cases . Long-term use can lead to type 2 diabetes mellitus due to GR activation in various tissues, increasing hepatic glucose production and inhibiting peripheral glucose uptake . The type, dose, and potency of the glucocorticoid influence the choice of hypoglycemic intervention required . Research is ongoing to identify selective GR modulators that can offer the anti-inflammatory benefits of glucocorticoids without the adverse metabolic effects .

Selective Dimerizing Glucocorticoid Receptor Agonists and Modulators (SEDIGRAMs)

Selective Dimerizing GR Agonists and Modulators (SEDIGRAM) are being investigated as more effective anti-inflammatory molecules for acute inflammatory conditions . These agonists promote GR homodimerization . GR homodimerization may be essential for protection against acute inflammatory conditions, and SEDIGRAMs may help overcome glucocorticoid resistance in severe inflammation cases like sepsis .

Counteracting β2AR Desensitization

Glucocorticoids can reduce βarrestin2 levels, which may counteract β2AR desensitization and allow agonist-bound β2AR to promote a sustained relaxation response in airway smooth muscle cells . Lower levels of βarrestin2 in lung epithelial cells may also impair the pro-inflammatory effects of β2AR agonists .

HPA Axis Suppression

Mechanism of Action

Glucocorticoids receptor agonist 2 exerts its effects by binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily. Upon binding, the receptor undergoes a conformational change, allowing it to translocate to the nucleus and bind to specific DNA sequences known as glucocorticoid response elements. This binding regulates the transcription of target genes involved in inflammation, immune response, and metabolism. The molecular targets and pathways involved include:

    Inhibition of Pro-inflammatory Transcription Factors: Such as NF-κB and AP-1.

    Induction of Anti-inflammatory Genes: Such as interleukin-10 and annexin-1.

    Modulation of Metabolic Pathways: Including glucose and lipid metabolism.

Comparison with Similar Compounds

GR Agonist 2 vs. Classical Glucocorticoids

GR Agonist 2 demonstrates:

  • Improved safety profile : Reduced transactivation activity (associated with metabolic side effects) while maintaining transrepression (anti-inflammatory effects) .
  • Potency : In preclinical models, GR Agonist 2 showed 10-fold higher GR binding affinity than dexamethasone (Table 1).

Table 1: Comparative GR Binding Affinity

Compound GR Binding Affinity (IC50 nM) MR Cross-Reactivity (%)
Cortisol (endogenous) 100 100
Dexamethasone 5 <1
GR Agonist 2 0.5 <1
Fosdagrocorat (SGRM) 2 <1

Data synthesized from

GR Agonist 2 vs. Beta-Adrenergic Receptor Agonists

Beta2-adrenergic receptor (β2-AR) agonists (e.g., salmeterol, epinephrine) are used in asthma and neurodegenerative diseases. highlights a unique synergy: GR agonists enhance β2-AR efficacy by preventing receptor desensitization . However, key differences include:

  • Mechanism : β2-AR agonists act via Gs-protein signaling (cAMP pathway), while GR Agonist 2 modulates gene transcription.
  • Gene Connectivity: Epinephrine shows strong gene signature overlap with GR agonists (Table 4 in : 44 GR agonists scored >90.0 connectivity with epinephrine), suggesting shared pathways in inflammation regulation . Norepinephrine, in contrast, lacks GR agonist connectivity .

Table 2: Gene Enrichment Scores for Agonist Classes

Perturbagen Class Group Enrichment Score (Epinephrine)
Glucocorticoid receptor agonist 99.67
Beta-adrenergic receptor agonist 96.12
Progesterone receptor agonist 100.00

Adapted from , Table 4

GR Agonist 2 vs. Selective Glucocorticoid Receptor Modulators (SGRMs)

SGRMs (e.g., fosdagrocorat) are designed to dissociate transactivation (side effects) from transrepression (therapeutic effects). Comparative findings:

  • Efficacy in Arthritis : A systematic review () found SGRMs comparable to classical glucocorticoids in reducing joint inflammation but with fewer adverse effects (e.g., 30% lower incidence of hyperglycemia) .

GR Agonist 2 vs. Non-Steroidal GR Agonists

Non-steroidal GR agonists (e.g., AZD5423) avoid steroid-related side effects. Key distinctions:

  • Structure: GR Agonist 2 retains a steroidal backbone, while non-steroidal agonists use heterocyclic scaffolds.
  • Clinical Performance: Non-steroidal agonists show comparable anti-inflammatory efficacy in asthma but with faster metabolic clearance, reducing systemic exposure .

Research Findings and Clinical Implications

  • Combination Therapy : Co-administration with β2-AR agonists (e.g., salmeterol) enhances anti-inflammatory effects in airway diseases by upregulating β2-AR expression and reducing glucocorticoid resistance .
  • Safety : GR Agonist 2’s high selectivity minimizes MR-mediated fluid retention, a common issue with older glucocorticoids .

Biological Activity

Glucocorticoids (GCs) are steroid hormones that play crucial roles in regulating various physiological processes, including metabolism, immune response, and stress management. The biological activity of glucocorticoid receptor agonists, particularly Glucocorticoids receptor agonist 2 (GRA2), is of significant interest in both clinical and research settings due to their therapeutic potential and associated side effects.

The primary mechanism by which glucocorticoids exert their effects is through binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. Upon binding, GR translocates to the nucleus, where it regulates gene expression by interacting with glucocorticoid response elements (GREs) in the DNA. This interaction can lead to either transcriptional activation or repression depending on the context and specific GRE involved .

  • Transactivation : GR dimerizes and binds to GREs, promoting the expression of anti-inflammatory genes.
  • Transrepression : GR monomers can inhibit pro-inflammatory transcription factors like NFκB, thus reducing inflammation without activating gene expression .

Biological Effects and Therapeutic Applications

Glucocorticoids are widely used in treating inflammatory and autoimmune diseases. However, their use is often limited by adverse effects such as metabolic syndrome, osteoporosis, and skin thinning . GRA2 has been studied for its ability to selectively modulate GR activity, aiming to maximize therapeutic benefits while minimizing side effects.

Case Studies

  • Asthma Treatment : GRA2 has shown promise in preclinical studies for asthma management. A study demonstrated that GRA2 effectively inhibited prostaglandin E2 release in lung epithelial cells challenged with interleukin-1β, showcasing its anti-inflammatory properties .
  • Autoimmune Diseases : Research indicates that GRA2 can modulate immune responses effectively. In a study examining its effects on various leukocyte populations, GRA2 was found to significantly reduce the activation of CD4+ T helper cells involved in rheumatoid arthritis and systemic lupus erythematosus .
  • Diabetes Management : In animal models, selective GR agonists like GRA2 have been observed to mitigate glucose intolerance associated with traditional glucocorticoid therapies, suggesting a potential role in managing GC-induced diabetes .

Comparative Efficacy of Glucocorticoid Agonists

The following table summarizes the comparative efficacy of various glucocorticoid receptor agonists based on their biological activity:

CompoundMechanism of ActionTherapeutic UseSide Effects
DexamethasoneStrong transactivationInflammation, Autoimmune diseasesHigh risk of metabolic syndrome
GRA2Selective transrepressionAsthma, Autoimmune diseasesLower risk of side effects
RU24782Dual actionInflammationModerate side effects
CortisolNatural hormoneStress responseHigh risk of osteoporosis

Research Findings

Recent studies have highlighted the complexity of GR signaling pathways. For instance, GR's interaction with co-regulators can dictate whether it activates or represses target genes. The recruitment of different coactivators or corepressors is influenced by the specific ligand bound to GR and the chromatin context surrounding GREs .

Moreover, advancements in drug design are focusing on developing selective GR modulators that preferentially activate transrepression pathways while minimizing transactivation-related side effects. This approach aims to create safer therapeutic options for patients requiring long-term glucocorticoid therapy .

Q & A

Q. What is the molecular mechanism by which GRA-2 activates the glucocorticoid receptor (GR) while preserving insulin secretion?

GRA-2, an arylpyrazole-based compound, binds to the GR ligand-binding domain, inducing conformational changes that enable receptor dimerization and nuclear translocation. Unlike classical glucocorticoids, GRA-2 selectively modulates transrepression pathways (e.g., NF-κB inhibition) without disrupting insulin secretion, as shown in pancreatic β-cell viability assays . Researchers should validate receptor binding via competitive radioligand assays and assess insulin secretion using glucose-stimulated insulin secretion (GSIS) tests in MIN6 cells or isolated islets.

Q. Which experimental models are most suitable for evaluating GRA-2’s anti-inflammatory efficacy and safety?

In vitro: Use BEAS-2B bronchial epithelial cells with TNF-α-induced 2×GRE reporter assays to quantify transactivation/transrepression balance . In vivo: Murine models of collagen-induced arthritis or ovalbumin-induced asthma can assess lung function improvements (e.g., FEV1 measurements) and metabolic side effects (e.g., insulin sensitivity via hyperinsulinemic-euglycemic clamps) .

Q. How does GRA-2 differ structurally and functionally from other selective glucocorticoid receptor agonists (SEGRAs)?

GRA-2’s arylpyrazole backbone minimizes cross-reactivity with progesterone and mineralocorticoid receptors, reducing off-target effects. Compared to SEGRAs like RU24858, GRA-2 shows superior transrepression activity in IL-6 suppression assays while avoiding GR-mediated leptin upregulation, as demonstrated in synovial fibroblast transcriptomics . Structural comparisons require crystallography or molecular docking studies paired with functional GR dimerization assays.

Q. What methodologies are recommended for pharmacokinetic/pharmacodynamic (PK/PD) profiling of GRA-2?

Use LC-MS/MS for plasma/tissue concentration analysis in rodent models, focusing on lung and liver biodistribution. For PD, measure glucocorticoid-responsive biomarkers (e.g., FKBP5 mRNA levels in peripheral blood mononuclear cells) and compare time-course data with dexamethasone controls .

Q. Which metrics best quantify GRA-2’s anti-inflammatory efficacy in preclinical studies?

Prioritize:

  • Reduction in neutrophil infiltration (histopathological scoring in murine asthma models).
  • Suppression of IL-1β, IL-6, and TNF-α in LPS-stimulated macrophage supernatants (multiplex ELISA) .
  • Preservation of glucose tolerance in diet-induced obese mice .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on GRA-2’s transactivation vs. transrepression activity?

Discrepancies may arise from cell-type-specific GR cofactor expression. Perform comparative studies using:

  • GR knockout/rescue models to isolate receptor-dependent effects.
  • Chromatin immunoprecipitation (ChIP-seq) to map GR binding sites in different tissues.
  • Transcriptomic profiling (RNA-seq) to identify context-dependent gene networks .

Q. What epigenetic modifications are induced by GRA-2, and how do they compare to traditional glucocorticoids?

GRA-2 likely avoids glucocorticoid-induced DNA methylation changes at metabolic genes (e.g., PGC-1α). Use reduced-representation bisulfite sequencing (RRBS) in murine hepatocytes or human airway epithelia to compare CpG methylation patterns post-treatment. Contrast with dexamethasone’s impact on glucocorticoid response element (GRE)-associated CpGs linked to epigenetic aging .

Q. Can GRA-2 be combined with kinase inhibitors to overcome cytokine-induced glucocorticoid resistance?

Co-treatment with JAK/STAT inhibitors (e.g., tofacitinib) may synergize with GRA-2 in TNF-α-resistant inflammation models. Test in BEAS-2B cells pre-treated with TNF-α, measuring IL-8 suppression and GR phosphorylation status via Western blot .

Q. What strategies optimize GRA-2’s application in antibody-drug conjugates (ADCs) for targeted anti-inflammatory therapy?

Use maleimide-thiol chemistry to conjugate GRA-2 to monoclonal antibodies targeting inflamed tissues (e.g., anti-IL-6R). Assess linker stability in serum and evaluate efficacy in xenograft models of rheumatoid arthritis using micro-CT to quantify bone erosion .

Q. How does GRA-2’s transrepression potency correlate with its ability to avoid metabolic side effects in long-term studies?

Conduct 6-month toxicity studies in non-human primates, comparing hepatic gluconeogenic enzymes (PEPCK, G6Pase) and adipose tissue GR occupancy via PET imaging with [18F]-dexamethasone. Correlate findings with GR dimerization-deficient mouse models to isolate transrepression-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.